2-m-Tolylaminothiazole-4-carboxylic acid
Overview
Description
2-m-Tolylaminothiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the amino group at the second position of the thiazole ring, and a carboxylic acid group at the fourth position
Mechanism of Action
Target of Action
The primary targets of 2-m-Tolylaminothiazole-4-carboxylic acid are Metallo-β-lactamases (MBLs) . MBLs are zinc-dependent enzymes capable of hydrolyzing all bicyclic β-lactam antibiotics .
Mode of Action
This compound, also known as AtCs, acts as a broad-spectrum MBL inhibitor . It mimics the anchor pharmacophore features of carbapenem hydrolysate binding . Several AtCs have shown potent activity against B1, B2, and B3 MBLs .
Biochemical Pathways
The compound targets the enzyme UDP-N-acetylmuramate/l-alanine ligase . This bacterial enzyme catalyzes the reaction of peptidoglycan synthesis by the first amino acid addition to the peptidoglycan sugar moiety . Peptidoglycan is a key element for the bacterial cell wall . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .
Result of Action
The compound’s action results in the inhibition of MBLs, which restores the activity of antibiotics against MBL-producing isolates . This leads to the death of the bacterial cells, as their cell wall integrity is compromised .
Biochemical Analysis
Biochemical Properties
2-m-Tolylaminothiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function. It is important to identify the threshold doses that produce therapeutic effects without causing toxicity. High doses of this compound can result in adverse effects, including toxicity and damage to tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing the flux of metabolites and the levels of specific metabolites within cells. These interactions can lead to changes in the overall metabolic state of cells, affecting their function and viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells. The distribution of this compound within tissues can affect its overall effectiveness and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-m-Tolylaminothiazole-4-carboxylic acid typically involves the condensation of 2-aminothiazole with m-tolyl isocyanate, followed by hydrolysis. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-m-Tolylaminothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-m-Tolylaminothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylic acid: A simpler analog without the tolyl group.
2-Phenylaminothiazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a tolyl group.
2-(4-Methylphenyl)aminothiazole-4-carboxylic acid: Another analog with a different substitution pattern on the phenyl ring.
Uniqueness
2-m-Tolylaminothiazole-4-carboxylic acid is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the specific arrangement of functional groups in this compound can lead to unique electronic properties, making it valuable in material science applications.
Properties
IUPAC Name |
2-(3-methylanilino)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-3-2-4-8(5-7)12-11-13-9(6-16-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHFQAHOEOAARQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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